molecular formula C16H14N2O2S B2512604 N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide CAS No. 313469-57-7

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2512604
CAS No.: 313469-57-7
M. Wt: 298.36
InChI Key: ZLFDOIMWHCHRDZ-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival. These interactions result in the compound’s antiproliferative and antimicrobial effects .

Comparison with Similar Compounds

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the rubber industry.

    2-(4-aminophenyl)benzothiazole: Exhibits potent anticancer activity.

The uniqueness of this compound lies in its combination of a benzothiazole ring with a phenoxyacetamide group, which enhances its biological activity and broadens its range of applications .

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-18-13-9-5-6-10-14(13)21-16(18)17-15(19)11-20-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFDOIMWHCHRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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